![molecular formula C24H31ClFN3O B14930781 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B14930781.png)
2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and an acetamide moiety linked to a 4-propylphenyl group. Its molecular formula is C22H28ClFN2O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction yields 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethanol, which is then further reacted with 1-(4-propylphenyl)ethylamine and acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro atoms.
科学的研究の応用
2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(2-chloro-6-fluorobenzyl)-2-piperazinone
- 1-(2-fluorobenzyl)-2-piperazinone, hydrochloride
- 6-chloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone
Uniqueness
2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C24H31ClFN3O |
|---|---|
分子量 |
432.0 g/mol |
IUPAC名 |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H31ClFN3O/c1-3-5-19-8-10-20(11-9-19)18(2)27-24(30)17-29-14-12-28(13-15-29)16-21-22(25)6-4-7-23(21)26/h4,6-11,18H,3,5,12-17H2,1-2H3,(H,27,30) |
InChIキー |
NTZHWIHCJKMBCU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)


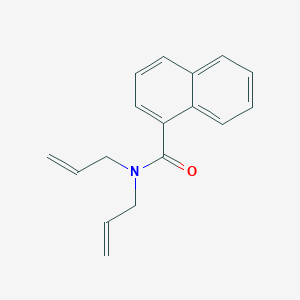
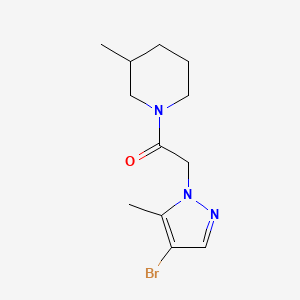

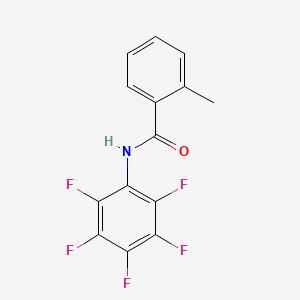
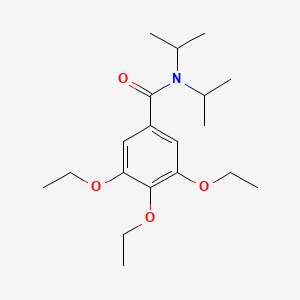
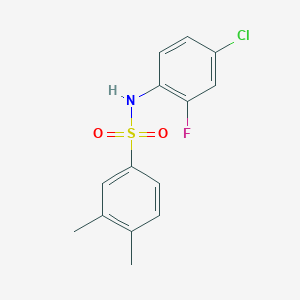
![3-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14930772.png)

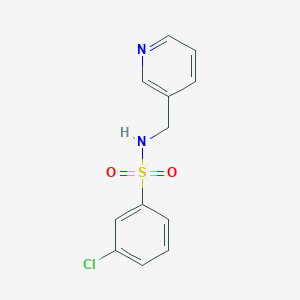
![5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14930791.png)
![3-(2,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14930794.png)
